molecular formula C19H15F3N2O3 B1682736 Tecovirimat CAS No. 869572-92-9

Tecovirimat

Cat. No. B1682736
M. Wt: 376.3 g/mol
InChI Key: CSKDFZIMJXRJGH-UHFFFAOYSA-N
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Description

Tecovirimat (also known as TPOXX) is an antiviral medication used to treat diseases caused by the variola virus, such as smallpox . It was developed by SIGA Technologies in conjunction with the US Department of Health and Human Services’ Biomedical Advances Research and Development Authority .


Synthesis Analysis

Tecovirimat can be prepared through specific methods for the treatment or prophylaxis of viral infections and diseases associated therewith . An efficient three-step synthetic route to tecovirimat has been demonstrated .


Molecular Structure Analysis

Tecovirimat has a molecular formula of C19H15F3N2O3 . It targets and inhibits the activity of the orthopoxvirus VP37 protein, which is highly conserved in all members of the orthopoxvirus genus .


Physical And Chemical Properties Analysis

Tecovirimat has a molecular weight of 376.33 and is soluble in DMSO .

Scientific Research Applications

Development and Patent Literature Overview

Tecovirimat, recognized as an anti-orthopoxvirus molecule, has emerged as a pivotal treatment for orthopoxvirus infections, including monkeypox and smallpox. Initially identified in 2002, its development by SIGA Technologies has led to approvals by the European Medicines Agency (EMA), the United States Food and Drug Administration (USFDA), and Health Canada for treating smallpox. Notably, tecovirimat's efficacy has been confirmed in non-human primate and rabbit models under the USFDA’s Animal Rule. The patent literature reveals a spectrum of inventions related to tecovirimat, including various dosage forms and drug combinations, notably with cidofovir. This vast array of research underscores the potential for tecovirimat's off-label use in treating monkeypox and other orthopoxvirus infections in the USA and Canada. Furthermore, it opens avenues for developing new tecovirimat-based treatments for viral diseases, emphasizing the need for further drug interaction and resistance studies (Almehmadi et al., 2022).

Tecovirimat in Treating Monkeypox

As the global concern for monkeypox infection escalates, tecovirimat has been spotlighted as a promising therapeutic option. With the cessation of smallpox vaccination, which also conferred protection against monkeypox, the exploration for effective treatments has intensified. Tecovirimat, along with brincidofovir, has received approval for smallpox treatment based on the Animal Rule, reflecting the shared virology among Orthopoxviruses. Tecovirimat, in particular, stands out for its strong evidence base supporting its effectiveness and safety in monkeypox treatment. The selection between tecovirimat and brincidofovir leans towards tecovirimat, given its more promising profile. Nonetheless, the potential for resistance in non-responsive patients calls for continued efforts in the targeted design of novel antivirals against Orthopoxviruses (Khani et al., 2022).

Safety And Hazards

Tecovirimat should be handled with care to avoid contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured . It is primarily available through the Study of Tecovirimat for Human Mpox Virus (STOMP) for treatment of mpox .

properties

IUPAC Name

N-[(1S,2S,6R,7R,8R,10S)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)/t10-,11+,12+,13-,14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKDFZIMJXRJGH-VWLPUNTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026474
Record name Tecovirimat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Tecovirimat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Successful viral replication leads to the formation of a number of infectious virion forms. Mature viruses are infectious but remain intracellularly until cell lysis. On the other hand, enveloped virion form is created when mature viruses wrap with late endosomal membranes. The formation of a wrapping complex for enveloped virions is mediated by the orthopoxvirus P37 protein. These egress-competent enveloped virions are released in a nonlytic fashion from the cell and play an essential role in cell-to-cell and long-range dissemination of the virus in the host. The P37 protein is encoded by a highly conserved gene in all members of the orthopoxvirus genus. P37 interacts with the Rab9 GTPase and TIP47, which are components of late endosome-derived transport vesicles. Interaction of P37 and Rab9 GTPase and TIP47 leads to the formation of the virus-specific wrapping complex for enveloped virions. Tecovirimat is an inhibitor of P37: it blocks the interaction of P37 with Rab9 and TIP47, preventing the formation of the wrapping complex.
Record name Tecovirimat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tecovirimat

CAS RN

869572-92-9
Record name Tecovirimat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869572-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tecovirimat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869572929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tecovirimat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tecovirimat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TECOVIRIMAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F925RR824R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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